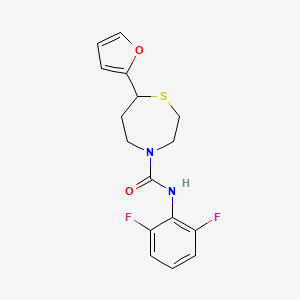

3-(2,6-Dimethylphenoxy)-2-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a structure similar to “3-(2,6-Dimethylphenoxy)-2-butanone” belong to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as pinacol boronic esters are synthesized using a radical approach . Another method involves the use of metal and non-metal catalysts .Molecular Structure Analysis

The molecular structure of similar compounds involves various functional groups. For instance, “2,3-Dimethylphenyl (2,6-dimethylphenoxy)acetate” has a molecular formula of C18H20O3 .Chemical Reactions Analysis

The chemical reactions of similar compounds involve processes like catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, “2-Phenylethanol” is a combustible liquid that is harmful if swallowed and causes serious eye irritation .Scientific Research Applications

Synthesis and Material Applications

3-(2,6-Dimethylphenoxy)-2-butanone has been explored in various scientific research contexts, particularly in the synthesis of novel materials and chemicals. One significant application involves the synthesis of thermosetting poly(phenylene ether) containing allyl groups. These materials have been developed through the oxidative coupling copolymerization of 2-allyl-6-methylphenol with 2,6-dimethylphenol, followed by thermal curing. These copolymers exhibit high molecular weight and broad molecular weight distributions, characterized by high thermal stability and unique dielectric properties, making them suitable for advanced material applications (Fukuhara et al., 2004).

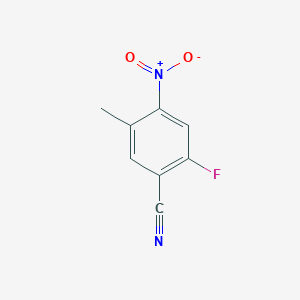

Chemical Synthesis and Derivatives

Another research avenue is the preparation of specific chemical derivatives such as 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone. These compounds have been synthesized via a series of chemical reactions starting from 2,6-dimethylphenol. This process involves nitration, reduction, and the Schiemann reaction, leading to compounds potentially useful for synthesizing F-substituted analogies of DDPH (Pei, 2001).

Biochemical Production and Green Chemistry

In the realm of biochemical engineering and green chemistry, there is research focused on the production of 2-butanol and its chemical precursor butanone through biological means. For instance, Saccharomyces cerevisiae has been genetically engineered to produce 2-butanol and butanone by utilizing a B12-dependent dehydratase and a secondary alcohol dehydrogenase, showcasing the potential of microbial systems in producing biofuels and commodity chemicals (Ghiaci et al., 2014).

Moreover, the dehydration of bio-based 2,3-butanediol to butanone over boric acid modified HZSM-5 zeolites represents another green chemical synthesis route. This method offers an alternative, environmentally friendly way to produce butanone, a valuable chemical in various industrial applications, by leveraging renewable resources and catalytic processes (Zhang et al., 2012).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(2,6-dimethylphenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-6-5-7-9(2)12(8)14-11(4)10(3)13/h5-7,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOWNECAAOZGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2799785.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylpropanamide](/img/structure/B2799787.png)

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2799790.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2799796.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2799797.png)

![N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2799799.png)

![2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799800.png)